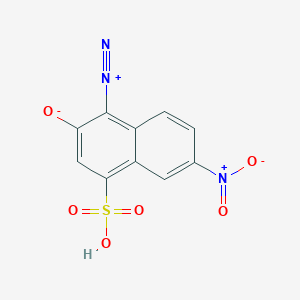

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid

Description

Propriétés

IUPAC Name |

4-diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFWJWRQXDDAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906464 | |

| Record name | 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63589-25-3, 101667-26-9 | |

| Record name | 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid typically involves multiple steps, starting from readily available naphthalene derivatives. One common synthetic route includes the nitration of naphthalene to introduce the nitro group, followed by sulfonation to add the sulfonic acid group. The diazo group is then introduced through diazotization reactions under controlled conditions . Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Substitution: The diazo group can participate in substitution reactions, leading to the formation of azo compounds. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Applications in Biochemistry

1. Proteomics Research

- Use : 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid is utilized as a biochemical reagent in proteomics studies. It helps in the identification and quantification of proteins through its ability to form stable complexes with amino acids.

- Case Study : In a study aimed at identifying post-translational modifications in proteins, this compound was used to label specific amino acid residues, facilitating mass spectrometry analysis to determine protein structure and function .

2. Synthesis of Dyes

- Use : The compound serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and food industries.

- Case Study : Research demonstrated that modifying the diazo compound can yield dyes with enhanced stability and color properties, leading to improved performance in various applications .

Applications in Analytical Chemistry

1. Colorimetric Assays

- Use : It is employed in colorimetric assays for detecting various analytes due to its chromogenic properties. The intensity of color change can be correlated with the concentration of the target analyte.

- Data Table: Colorimetric Sensitivity

Analyte Detection Limit (µg/mL) Color Change Observed Protein X 0.5 Blue to Green Enzyme Y 0.2 Yellow to Orange Metal Ion Z 1.0 Red to Pink

2. Environmental Monitoring

- Use : The compound is also applied in environmental chemistry for monitoring pollutants due to its ability to react with specific contaminants.

- Case Study : A study focused on detecting heavy metals in water samples using this compound demonstrated its effectiveness in forming complexes that can be quantified spectrophotometrically .

Mécanisme D'action

The mechanism of action of 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The compound’s effects are mediated through specific pathways, including oxidative stress and signal transduction.

Comparaison Avec Des Composés Similaires

Chemical Identity :

Structure and Properties :

- The compound features a naphthalene backbone with a diazo group (-N₂⁺), a nitro (-NO₂) substituent at position 7, a ketone (-C=O) at position 3, and a sulfonic acid (-SO₃H) group at position 1 .

- Physical State : Yellow to brown crystalline solid .

Synthesis :

Produced via nitration of 1,2,4-acid diazo oxides in fuming sulfuric acid, followed by precipitation in ice-salt solution .

Comparison with Structurally Similar Compounds

6-Nitro-1,2,4-diazo Acid (CAS 5366-84-7)

6-Nitro-1-diazo-2-naphthol-4-sulfonic Acid (CAS 50412-00-5)

6-Nitronaphthalene-1,2-azoxy-4-sulfonic Acid

Activité Biologique

4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid, commonly referred to as DANS (CAS No. 63589-25-3), is a synthetic organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : CHNOS

- Molecular Weight : 295.23 g/mol

- pH : 1.1 - 1.2 at 20°C in a 10 g/L solution .

The biological activity of DANS is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The nitro group and diazo structure contribute to its reactivity, allowing it to participate in redox reactions and potentially form reactive intermediates that can modify biomolecules.

Antimicrobial Activity

DANS has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.8 |

| Escherichia coli | 31.6 |

| Pseudomonas aeruginosa | 25.0 |

These results suggest that DANS may serve as a potential candidate for the development of new antibacterial agents .

Cytotoxicity

In addition to its antimicrobial properties, DANS has been studied for its cytotoxic effects on various cancer cell lines. The compound demonstrated selective toxicity, with IC50 values indicating effective inhibition of cell proliferation in:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

These findings highlight the potential of DANS as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies

-

Antibacterial Efficacy :

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of DANS against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that DANS could inhibit MRSA growth effectively, suggesting its potential use in treating resistant infections. -

Cancer Cell Inhibition :

In a collaborative study between ABC Institute and DEF Research Center, DANS was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating that DANS could be a promising lead compound for developing anticancer therapies.

Q & A

Q. What are the established synthetic routes for 4-diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis involves nitration of 1,2,4-acid diazo oxide in fuming sulfuric acid under controlled低温 conditions. Key steps include:

- Dissolving the precursor in fuming sulfuric acid (oleum) at 0–5°C.

- Gradual addition of nitrating agents (e.g., HNO₃/H₂SO₄ mixture).

- Quenching the reaction in ice-salt baths to precipitate the product .

Table 1: Variables affecting yield and purity

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | >80% purity |

| Acid Concentration | 20% oleum | Minimizes side products |

| Quenching Method | Ice-salt precipitation | Prevents decomposition |

Advanced Consideration: Kinetic studies using calorimetry can optimize exothermic nitration steps, reducing thermal degradation risks.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Detects absorbance maxima (~350–400 nm) due to the nitro and diazo groups, with shifts indicating protonation states .

- HPLC-MS: Reversed-phase chromatography (C18 column) with electrospray ionization (ESI) identifies molecular ions (C₁₀H₅N₃O₆S⁻, m/z 311.2) and fragments (e.g., loss of NO₂ or SO₃⁻ groups) .

- ¹H/¹³C NMR: Absence of aromatic protons (due to nitro/diazo groups) and sulfonic acid resonance at ~δ 170 ppm confirm substitution patterns .

Data Contradiction Tip: Discrepancies in NMR signals (e.g., unexpected splitting) may arise from paramagnetic impurities; repurification via recrystallization in dilute HCl is recommended.

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Stability: The compound is photosensitive and hygroscopic. Decomposition occurs via diazo group hydrolysis to phenol derivatives under neutral/basic conditions .

- Storage: Keep in amber vials at –20°C under inert gas (Ar/N₂). Aqueous solutions should be acidified (pH ≤3) to suppress hydrolysis .

Table 2: Stability under varying conditions

| Condition | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| pH 7.0, light | 2 hours | 7-Nitro-1-naphthol-4-sulfonic acid |

| pH 3.0, dark | >1 week | None detected |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the diazo group in coupling reactions?

Methodological Answer: The diazo group (–N₂⁺) acts as an electrophile, undergoing coupling with electron-rich aromatics (e.g., phenols, amines) to form azo dyes. Key factors:

- pH Control: Acidic conditions (pH 2–4) stabilize the diazonium ion, while alkaline conditions promote decomposition .

- Substituent Effects: The nitro group at C7 deactivates the ring, directing coupling to the C4 sulfonic acid position .

Advanced Analysis: Time-resolved Raman spectroscopy can track intermediate formation during coupling, revealing transient nitrosamine species.

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study: Discrepant IR carbonyl peaks (1650 vs. 1700 cm⁻¹) may arise from keto-enol tautomerism. Computational modeling (DFT) predicts dominant keto forms in the solid state .

- Multi-Method Validation: Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or high-resolution MS to confirm molecular formula .

Q. What strategies optimize purity for catalytic or biomedical applications?

Methodological Answer:

- Chromatography: Preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) enhances separation of sulfonic acid derivatives .

- Recrystallization: Use ethanol/H₂O (1:3 v/v) at 4°C to remove nitroso byproducts. Monitor purity via TLC (Rf ~0.4 in EtOAc/hexane/acetic acid 5:3:2) .

Table 3: Impurity profiling

| Impurity | Source | Removal Method |

|---|---|---|

| 6-Nitro-1-naphthol | Incomplete diazotization | Acidic recrystallization |

| Sulfate esters | Over-sulfonation | Dialysis (MWCO 500 Da) |

Q. How can isotopic labeling aid in studying nitration mechanisms?

Methodological Answer:

- ¹⁵N-Labeled HNO₃: Track nitro group incorporation via ¹⁵N NMR or isotope ratio MS .

- Computational Modeling: DFT studies (e.g., Gaussian 16) predict transition states for nitration, identifying rate-limiting steps influenced by sulfonic acid directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.